Home > Products > Building Blocks P17722 > 3-((2-Chloropyrimidin-4-yl)oxy)aniline
3-((2-Chloropyrimidin-4-yl)oxy)aniline - 943314-62-3

3-((2-Chloropyrimidin-4-yl)oxy)aniline

Catalog Number: EVT-1676216
CAS Number: 943314-62-3
Molecular Formula: C10H8ClN3O
Molecular Weight: 221.64 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

3-((2-Chloropyrimidin-4-yl)oxy)aniline is an organic compound that serves as a key building block in the synthesis of various substituted pyrazole derivatives. [] These derivatives have garnered significant interest in medicinal chemistry research due to their potential biological activities, particularly as anticancer agents. []

(5-((2-Chloropyridin-4-yl)oxy)-3-phenyl-1H-pyrazol-1-yl)-2-(4-substituted phenyl)-N,N-dimethylethen-1-amine Derivatives

Compound Description: This series of amide derivatives, particularly 2-(4-methylphenyl)-1-(5-((2-chloropyridin-4-yl)oxy)-3-phenyl-1H-pyrazol-1-yl)-N,N-dimethylethen-1-amine (5a) and 2-(2-methylphenyl)-1-(5-((2-chloropyridin-4-yl)oxy)-3-phenyl-1H-pyrazol-1-yl)-N,N-dimethylethen-1-amine (5c), exhibited promising cytotoxic activity against the MCF-7 human breast cancer cell line. [] These compounds induced dramatic cell cycle arrest at the EGFR phase, indicating potential as anticancer agents. []

Overview

3-((2-Chloropyrimidin-4-yl)oxy)aniline is a chemical compound with the molecular formula C10H8ClN3OC_{10}H_{8}ClN_{3}O and a CAS number of 943314-62-3. This compound features a chloropyrimidine moiety connected to an aniline group through an ether linkage, making it a member of the class of compounds known as substituted anilines. It is categorized as a heterocyclic compound due to the presence of nitrogen in its pyrimidine ring.

Source

The compound can be synthesized through various chemical reactions involving chloropyrimidine and aniline derivatives. It is commercially available from suppliers such as VWR International, which markets it for research purposes, indicating its relevance in scientific studies and potential applications in medicinal chemistry .

Classification

3-((2-Chloropyrimidin-4-yl)oxy)aniline falls under the classification of organic compounds, specifically as a substituted aromatic amine. Its structure incorporates both aromatic (aniline) and heterocyclic (pyrimidine) components, which contribute to its unique chemical properties and biological activities.

Synthesis Analysis

Methods

The synthesis of 3-((2-Chloropyrimidin-4-yl)oxy)aniline typically involves the reaction between 2-chloropyrimidine and an appropriate aniline derivative. One common method employs nucleophilic substitution reactions where the chlorine atom on the pyrimidine ring is replaced by the amino group of aniline.

Technical Details

  1. Reagents: The primary reagents include 2-chloropyrimidine, various anilines, and bases such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.
  2. Conditions: The reaction is generally conducted in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide at elevated temperatures to enhance reaction rates and yields.
  3. Yield Optimization: Reaction conditions such as temperature, time, and molar ratios are optimized to achieve high yields of the desired product.
Molecular Structure Analysis

Data

  • Molecular Weight: 227.64 g/mol
  • Melting Point: Data on melting point may vary but typically falls within a range that indicates solid-state stability.
  • Solubility: The compound is expected to be soluble in organic solvents such as ethanol and dichloromethane but less so in water due to its hydrophobic aromatic character.
Chemical Reactions Analysis

Types of Reactions

3-((2-Chloropyrimidin-4-yl)oxy)aniline can participate in several chemical reactions:

  1. Nucleophilic Substitution: The chlorine atom can be replaced by various nucleophiles (e.g., amines or alcohols).
  2. Oxidation: The aniline moiety can undergo oxidation to form nitro or other functional groups.
  3. Reduction: The pyrimidine ring may be subjected to reduction under specific conditions.

Technical Details

  1. Nucleophilic Substitution Conditions: Typically performed using strong bases and nucleophiles at elevated temperatures.
  2. Oxidizing Agents: Common oxidants include potassium permanganate or hydrogen peroxide.
  3. Reducing Agents: Lithium aluminum hydride or catalytic hydrogenation are often employed for reductions.
Mechanism of Action

Process

The mechanism of action for 3-((2-Chloropyrimidin-4-yl)oxy)aniline primarily involves its role as a Janus kinase inhibitor. This compound modulates signaling pathways related to cytokines and growth factors, influencing cell proliferation and immune responses.

Data

  1. Binding Interactions: The compound binds to specific residues in Janus kinases, inhibiting their activity through competitive inhibition.
  2. Biological Impact: Inhibition of Janus kinases has been associated with therapeutic effects in inflammatory diseases and certain cancers.
Physical and Chemical Properties Analysis

Physical Properties

  1. Appearance: Typically appears as a solid crystalline substance.
  2. Odor: Generally has little to no distinctive odor.
  3. Stability: Stable under standard laboratory conditions but should be stored away from strong oxidizing agents.

Chemical Properties

  1. Reactivity: Reacts with nucleophiles due to the electrophilic nature of the chlorine atom.
  2. pH Sensitivity: Exhibits varying solubility depending on pH, affecting its reactivity profile.
Applications

Scientific Uses

3-((2-Chloropyrimidin-4-yl)oxy)aniline has several applications in scientific research:

  1. Medicinal Chemistry: Investigated for its potential as a therapeutic agent targeting Janus kinases involved in various diseases.
  2. Biochemical Research: Utilized in studies exploring cellular signaling pathways, particularly those involving cytokines.
  3. Drug Development: Serves as a scaffold for synthesizing novel compounds with enhanced biological activity against specific targets.

This compound exemplifies the intersection of organic chemistry and pharmacology, showcasing how structural modifications can lead to significant biological implications. Its ongoing study may yield valuable insights into new therapeutic strategies for treating complex diseases.

Introduction to Pyrimidine-Aniline Hybrids in Medicinal Chemistry

Role of Pyrimidine Scaffolds in Kinase Inhibition and Drug Design

Pyrimidine-based heterocycles constitute a privileged structural motif in medicinal chemistry due to their exceptional versatility in mimicking purine bases and participating in critical hydrogen bonding interactions within enzymatic active sites. These nitrogen-containing bicyclic systems serve as fundamental scaffolds in numerous kinase inhibitors, leveraging their ability to occupy the adenine-binding pocket of ATP-binding sites through complementary hydrogen bonding and hydrophobic interactions [2] [9]. The pyrimidine ring's synthetic accessibility enables strategic substitution at multiple positions (C2, C4, C5, C6), allowing medicinal chemists to fine-tune electronic properties, steric bulk, and pharmacokinetic profiles while maintaining target affinity [3]. This adaptability has yielded clinically significant therapeutics, including ibrutinib (Bruton's tyrosine kinase inhibitor) and palbociclib (CDK4/6 inhibitor), both featuring pyrimidine as the central pharmacophoric element [9].

The pyrazolo[3,4-d]pyrimidine variant exemplifies this scaffold's strategic value in kinase drug discovery. Its isosteric relationship with adenine enables potent kinase inhibition while offering distinct metabolic stability advantages over purine-based compounds. Research demonstrates that minor structural modifications at the N1 and C3 positions of this scaffold can dramatically alter kinase selectivity profiles—enabling selective targeting of receptor tyrosine kinases (RTKs), serine/threonine kinases, or lipid kinases through systematic pharmacophore optimization [9]. For instance, 4-aminopyrazolopyrimidines preferentially inhibit non-receptor tyrosine kinases, while 6-methylamino derivatives show enhanced activity against RTKs due to distinct binding mode orientations within kinase domains [9]. This tunable target selectivity underscores the pyrimidine scaffold's centrality in modern kinase inhibitor development, particularly for oncology applications where kinase dysregulation drives tumor progression.

Table 1: Structural Characteristics of 3-((2-Chloropyrimidin-4-yl)oxy)aniline

PropertyValue/Description
Systematic Name3-((2-Chloropyrimidin-4-yl)oxy)aniline
CAS Registry Number943314-62-3
Molecular FormulaC₁₀H₈ClN₃O
Molecular Weight221.64 g/mol
SMILES NotationNC1=CC=CC(OC2=NC(Cl)=NC=C2)=C1
XLogP3-AA2.5 (Predicted)
Hydrogen Bond Donors1 (Aniline -NH₂)
Hydrogen Bond Acceptors4 (Pyrimidine N, O, Aniline N)
Rotatable Bond Count3

Significance of Chloropyrimidine-Oxyaniline Derivatives in Targeted Cancer Therapy

3-((2-Chloropyrimidin-4-yl)oxy)aniline represents a synthetically versatile chemotype in targeted oncology drug development, integrating two pharmacologically significant moieties: a 2-chloropyrimidine ring and a meta-substituted aniline. The chlorine atom at the pyrimidine C2 position serves as a highly reactive handle for nucleophilic aromatic substitution (SNAr), enabling efficient derivatization with diverse nucleophiles (particularly amines and phenols) to generate libraries of kinase-targeted compounds [1] [4]. Concurrently, the 3-anilinyloxy group provides a conformationally constrained linkage that positions the aniline moiety for critical hydrogen-bonding interactions in kinase active sites, often contributing to enhanced binding affinity and selectivity [6]. This molecular architecture mirrors key structural elements in clinically validated kinase inhibitors, positioning it as a privileged intermediate for generating targeted anticancer agents.

Recent studies highlight the therapeutic potential of derivatives incorporating this chemical framework. For instance, 2-substituted aniline pyrimidine compounds structurally analogous to 3-((2-Chloropyrimidin-4-yl)oxy)aniline demonstrate potent dual inhibition of Mer and c-Met tyrosine kinases—both validated oncology targets implicated in tumor proliferation, invasion, and metastasis [6]. Compound 18c (a close structural analogue) exhibited nanomolar inhibitory potency against Mer (IC₅₀ = 18.5 ± 2.3 nM) and c-Met (IC₅₀ = 33.6 ± 4.3 nM), with significant antiproliferative activity across HepG2, MDA-MB-231, and HCT116 cancer cell lines [6]. This biological profile stems from the compound's ability to simultaneously disrupt signaling cascades mediated by both kinases (including MAPK, PI3K/AKT, and SRC pathways), highlighting the therapeutic advantage of dual kinase inhibition achievable through optimized pyrimidine-aniline architectures.

Table 2: Kinase Targets Modulated by Pyrimidine-Aniline Hybrids

Kinase TargetBiological Role in CancerExample DerivativesInhibitory Potency (IC₅₀)
Mer TKImmune evasion; ChemoresistanceCompound 18c [6]18.5 ± 2.3 nM
c-Met/HGFRMetastasis; AngiogenesisCompound 18c [6]33.6 ± 4.3 nM
CSF-1RTumor microenvironment modulationPyrazolopyrimidines [9]Low micromolar (cellular)
Aurora KinaseMitotic regulation; Chromosomal segregationPyrimidine-fused heterocycles [2]Not specified
PLKCell cycle progression (G2/M transition)Aminopyrimidines [2]Range: nM-μM

Structural Analogues and Their Biological Relevance (e.g., Cabozantinib-inspired Dual Inhibitors)

The strategic incorporation of 3-((2-Chloropyrimidin-4-yl)oxy)aniline within complex molecular architectures enables the development of multitargeted inhibitors with enhanced therapeutic potential. This chemotype serves as a synthetically accessible bioisostere for the hinge-binding domains of clinically validated kinase inhibitors, particularly cabozantinib—an FDA-approved multikinase inhibitor targeting c-Met, VEGFR2, RET, Kit, and other oncogenic kinases [6]. The molecular similarity between cabozantinib's core pyrimidine-aniline pharmacophore and 3-((2-Chloropyrimidin-4-yl)oxy)aniline facilitates the design of novel analogues with optimized polypharmacology profiles. Computational analyses reveal close evolutionary relationships between kinase domains (particularly Mer and c-Met), supporting the rational design of dual inhibitors leveraging this conserved structural homology [6].

Structural optimization of the chloropyrimidine-oxyaniline motif has yielded derivatives with improved drug-like properties and target engagement. Key modifications include:

  • N1-Alkylation: Introduction of cyclopentylmethyl groups at the pyrimidine N1 position enhances cellular permeability and kinase binding through hydrophobic interactions within the gatekeeper region [9].
  • C4-Aniline Diversification: Meta-substituted anilines with electron-donating groups (e.g., methoxy) or constrained aliphatic rings improve metabolic stability while maintaining kinase affinity [6].
  • Linker Optimization: Replacing the oxyether linkage with carbonyl or aminomethylene spacers modulates conformational flexibility and solvent exposure, directly influencing target selectivity [3] [8].

These structure-activity relationship (SAR) insights have enabled the development of clinical candidates like MRX-2843 (a Mer/FLT3 inhibitor) and SIPI7067 (c-Met inhibitor), both featuring pyrimidine-aniline cores structurally congruent with 3-((2-Chloropyrimidin-4-yl)oxy)aniline [6]. The scaffold's compatibility with parallel synthesis further accelerates lead optimization—microwave-assisted Sonogashira couplings, SNAr reactions, and reductive aminations efficiently generate diverse libraries for phenotypic screening against resistant cancers [6] [9].

Table 3: Clinically Relevant Analogues Inspired by Pyrimidine-Aniline Pharmacophores

Therapeutic AgentCore Structural MotifPrimary Kinase TargetsTherapeutic Indication
CabozantinibQuinoline-oxy-anilinec-Met, VEGFR2, RET, KitRenal cell carcinoma; Thyroid cancer
Compound 18cPyrimidine-oxy-anilineMer, c-MetPreclinical (broad solid tumors)
IbrutinibPyrazolopyrimidineBTKLymphomas; Leukemias
MRX-2843Aminopyrimidine-pyrazoleMer, FLT3Phase II (acute leukemia)
SIPI7067Pyrimidine-diaminec-MetPreclinical development

The convergence of structural biology, computational modeling, and synthetic chemistry continues to advance pyrimidine-aniline hybrids toward clinical translation. 3-((2-Chloropyrimidin-4-yl)oxy)aniline derivatives exemplify rational drug design paradigms where strategic core scaffold modifications yield compounds with tailored polypharmacology against therapeutically synergistic kinase targets. As kinase signaling networks exhibit increasing complexity and adaptive resistance mechanisms, these synthetically tractable hybrids provide versatile platforms for developing next-generation targeted cancer therapeutics.

Table 4: Key Structural Derivatives of 3-((2-Chloropyrimidin-4-yl)oxy)aniline

Derivative ClassRepresentative StructureBiological ActivityReference
Dual Mer/c-Met InhibitorsN1-Cyclopentylmethyl-C4-(3-fluorophenyl)aminoIC₅₀: 18.5 nM (Mer); 33.6 nM (c-Met) [6]
CSF-1R InhibitorsPyrazolopyrimidine with piperidine propargylAntiproliferative in glioma (EC₅₀: ~5µM) [9]
Aurora/PLK InhibitorsFused pyrimidine-acridinesnM enzymatic potency [2]
Hybrid Antimetabolites5-Fluorouracil-aniline conjugatesDual thymidylate synthase/DNA inhibition [3]

Properties

CAS Number

943314-62-3

Product Name

3-((2-Chloropyrimidin-4-yl)oxy)aniline

IUPAC Name

3-(2-chloropyrimidin-4-yl)oxyaniline

Molecular Formula

C10H8ClN3O

Molecular Weight

221.64 g/mol

InChI

InChI=1S/C10H8ClN3O/c11-10-13-5-4-9(14-10)15-8-3-1-2-7(12)6-8/h1-6H,12H2

InChI Key

XCYKCLLZDOOWEG-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)OC2=NC(=NC=C2)Cl)N

Canonical SMILES

C1=CC(=CC(=C1)OC2=NC(=NC=C2)Cl)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.